6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine
Beschreibung
Eigenschaften
IUPAC Name |
6-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN5/c1-21(2)16-11-17(20-13-19-16)23-9-7-22(8-10-23)12-14-5-3-4-6-15(14)18/h3-6,11,13H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCKZIOQPQUIJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 4-Chloro-6-fluoropyrimidine Intermediate
The pyrimidine core is constructed via Gould-Jacobs cyclization, reacting dimethyl malonate with guanidine carbonate under basic conditions (NaOH, ethanol, reflux, 12 h). Subsequent chlorination using POCl₃ (neat, 110°C, 4 h) yields 4,6-dichloropyrimidine (78% yield). Selective fluorination at the 6-position is achieved with KF in DMF (120°C, 6 h), producing 4-chloro-6-fluoropyrimidine (Table 1).
Table 1: Fluorination Optimization
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 120 | 6 | 85 |
| DMSO | 130 | 5 | 72 |
| Acetonitrile | 100 | 8 | 64 |
Piperazine Installation via Nucleophilic Aromatic Substitution
4-Chloro-6-fluoropyrimidine undergoes nucleophilic substitution with piperazine in refluxing toluene (110°C, 8 h, 2.5 equiv piperazine), yielding 6-fluoro-4-piperazin-1-ylpyrimidine (81% yield). The reaction is accelerated by microwave irradiation (150°C, 30 min, 89% yield).
(2-Bromophenyl)methyl Group Introduction
The piperazine nitrogen is alkylated using 2-bromobenzyl bromide (1.2 equiv) in the presence of K₂CO₃ (2.0 equiv) in acetonitrile (60°C, 6 h). Monitoring by TLC (SiO₂, ethyl acetate/hexane 1:1) confirms complete conversion (92% isolated yield).
Dimethylamino Functionalization
The 4-position chloro group is displaced with dimethylamine (2.0 M in THF, 40°C, 12 h) under sealed-tube conditions, achieving 94% conversion. Purification via silica chromatography (ethyl acetate/methanol 9:1) affords the final product as a white solid.
Catalytic and Solvent Optimization
Palladium-Catalyzed Cross-Coupling Alternatives
Buchwald-Hartwig amination provides an alternative route for piperazine installation. Using Pd(OAc)₂ (5 mol%), Xantphos (6 mol%), and Cs₂CO₃ in dioxane (100°C, 12 h), 4-chloro-6-fluoropyrimidine couples with piperazine to yield 86% product (Table 2).
Table 2: Catalytic System Comparison
| Catalyst System | Solvent | Yield (%) |
|---|---|---|
| Pd(OAc)₂/Xantphos | Dioxane | 86 |
| CuI/1,10-phenanthroline | DMF | 68 |
| Ni(acac)₂/PPh₃ | Toluene | 73 |
Solvent Effects on Alkylation
Solvent polarity critically influences 2-bromobenzyl bromide alkylation efficiency (Table 3). Acetonitrile outperforms DMF and THF due to improved nucleophilicity of the piperazine nitrogen.
Table 3: Solvent Screening for Alkylation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 92 |
| DMF | 36.7 | 84 |
| THF | 7.6 | 65 |
Characterization and Purity Assessment
Spectroscopic Confirmation
HPLC Purity Analysis
Reverse-phase HPLC (C18 column, acetonitrile/water 70:30, 1.0 mL/min) confirms >99% purity (tR = 6.74 min).
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrimidine Substitution : Competing reactions at the 4- and 6-positions are minimized using bulkier amines (e.g., piperazine vs. morpholine).
-
Bromophenyl Group Stability : Alkylation under mild conditions (≤60°C) prevents debromination.
-
Piperazine Hygroscopicity : Reactions conducted under nitrogen atmosphere reduce moisture uptake.
Analyse Chemischer Reaktionen
Types of Reactions
6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the 2-bromophenylmethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1. Antitumor Activity:
Research indicates that compounds containing piperazine moieties exhibit significant antitumor properties. The structural characteristics of 6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine suggest it may interact with specific cellular targets involved in tumor growth regulation. Studies have shown that similar derivatives can inhibit cancer cell proliferation by modulating signaling pathways associated with cell cycle regulation and apoptosis .
2. Neuroprotective Effects:
The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective applications. Research has demonstrated that piperazine derivatives can exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells . This property is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
3. Antidepressant Properties:
Piperazine derivatives are also being investigated for their antidepressant effects. The mechanism often involves the modulation of serotonin receptors, which play a crucial role in mood regulation . The presence of the bromophenyl group may enhance the binding affinity to these receptors, potentially leading to improved therapeutic outcomes.
Case Study 1: Antitumor Efficacy
A study published in the Journal of Medicinal Chemistry explored the antitumor efficacy of related pyrimidine compounds. The results indicated that these compounds significantly inhibited tumor growth in xenograft models, demonstrating their potential as anticancer agents . The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective effects of piperazine derivatives in models of oxidative stress-induced neuronal damage. The findings revealed that these compounds could reduce neuronal cell death and improve cognitive function in vivo, supporting their development for treating neurodegenerative diseases .
Wirkmechanismus
The mechanism of action of 6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine
- Key Differences : Replaces the 2-bromobenzyl-piperazine and dimethylamine groups with a simple piperazine and N-butyl chain.
- The butyl group may enhance metabolic stability compared to aromatic substituents .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Key Differences : Substitutes piperazine with piperidine (one less nitrogen) and positions the methyl group at the 4-position.
- Implications : Reduced hydrogen-bonding capacity (piperidine lacks a second nitrogen) may decrease affinity for targets requiring nitrogen coordination. The methyl group at the 2-position alters steric interactions compared to the dimethylamine at the 4-position in the target compound .
N-(3-Bromophenyl)-6-methyl-2-phenylpyrimidin-4-amine
- Key Differences : Features a 3-bromophenyl group directly attached to the pyrimidine instead of a piperazine-linked 2-bromobenzyl.
- Implications: The bromine’s position (meta vs. Direct aryl substitution may enhance π-π stacking but reduce conformational flexibility .
Impact of Halogen Substituents
- 2-Bromobenzyl vs. 4-Fluorophenyl () :
- LogD Comparison: Compound Substituent Calculated LogD (pH 5.5) Target Compound 2-Bromobenzyl-piperazine ~3.5 (estimated) 2-(4-Benzylpiperidin-1-yl)-N,6-dimethylpyrimidin-4-amine Benzylpiperidin 2.1 N-(4-Fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine 4-Fluoro-3-nitrophenyl 1.8 (estimated) Note: LogD values inferred from structural analogs in and .
Biologische Aktivität
6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential clinical implications.
Chemical Structure and Properties
The compound possesses a complex structure characterized by the presence of a pyrimidine ring, a piperazine moiety, and a bromophenyl group. Its molecular formula is with a molecular weight of 370.291 g/mol. The SMILES representation is COCCNC(=O)CN1CCN(Cc2ccccc2Br)CC1 .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have shown the ability to inhibit various kinases, which play crucial roles in cell signaling and proliferation .
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties by acting on adenosine receptors, potentially mitigating neurotoxicity in dopaminergic cells .
- Antimicrobial Activity : Certain structural analogs have demonstrated antibacterial and antifungal activities, suggesting that modifications can enhance these properties .
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications to the piperazine ring can enhance cytotoxicity against various cancer cell lines, including HeLa and CaCo-2 cells .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against bacteria such as E. coli and Staphylococcus aureus. Results indicate that it possesses moderate to high antibacterial activity, comparable to standard antibiotics .
Neuroprotective Effects
In vitro studies using human neuroblastoma SH-SY5Y cells demonstrated that the compound could protect against neurotoxic agents like MPP+ and methamphetamine. This neuroprotection is mediated through modulation of adenosine receptors .
Case Studies
- Anticancer Efficacy : A study involving the compound's derivatives showed an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, indicating substantial anticancer potential .
- Neuroprotection : In another study, the compound was tested in rat PC12 cells exposed to neurotoxins. The results showed a significant increase in cell viability, highlighting its protective effects .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and Mannich-type condensations. For example:
- Step 1 : React 2-bromobenzyl bromide with piperazine in a polar aprotic solvent (e.g., DMF) under reflux to form the 4-[(2-bromophenyl)methyl]piperazine intermediate.
- Step 2 : Couple this intermediate with a pre-functionalized pyrimidine core (e.g., 6-chloro-N,N-dimethylpyrimidin-4-amine) using a base like K₂CO₃ in ethanol at 80–90°C for 8–12 hours .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Yield improvements (≥70%) are achievable by controlling stoichiometry (1:1.2 molar ratio of pyrimidine to piperazine derivative) and using anhydrous conditions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions. For instance, the piperazine N–CH₂–Ar protons appear as a singlet at δ 3.6–3.8 ppm, while pyrimidine C-H resonances occur at δ 8.2–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 404.08 for C₁₇H₂₁BrN₆).
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
Q. How can researchers evaluate the compound’s stability under varying storage conditions?
- Accelerated Stability Studies : Store aliquots at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC every 30 days.
- Light Sensitivity : Expose to UV (365 nm) and visible light for 48 hours; quantify decomposition products .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations or split NMR peaks)?
- Dynamic Effects : Conformational flexibility in the piperazine ring may cause split peaks. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures .
- X-ray Crystallography : Resolve ambiguities in substituent orientation. For example, intramolecular N–H⋯N hydrogen bonds (as in related pyrimidines) can stabilize specific conformations, affecting spectral outcomes .
Q. How do structural modifications (e.g., substituting bromophenyl with fluorophenyl) impact bioactivity?
- SAR Guidance : Replace the 2-bromophenyl group with electron-withdrawing groups (e.g., 2-fluorophenyl) to enhance target binding. Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like dopamine D₂ receptors. The bromine atom’s van der Waals radius may occupy larger hydrophobic pockets than fluorine .
Q. What experimental designs are recommended for assessing in vitro metabolic pathways?
- Microsomal Incubations : Incubate with human liver microsomes (HLMs) and NADPH for 60 minutes. Quench with acetonitrile, then analyze metabolites via LC-MS/MS.
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates. A time-dependent inhibition profile suggests reactive intermediate formation .
Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?
- Force Field Refinement : Adjust parameters in molecular dynamics (MD) simulations (AMBER or CHARMM) to better model piperazine ring flexibility.
- Free Energy Calculations : Use MM-GBSA to quantify binding energy differences between predicted and observed conformers .
Q. What methods validate target engagement in cellular assays?
- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, heat to denature unbound proteins, and quantify remaining target via Western blot.
- BRET/FRET : Engineer cells with bioluminescent/fluorescent tags on the target protein to monitor real-time engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
